

Technical Guide: (Rac)-Nebivolol-d2,15N - Certificate of Analysis and Isotopic Purity Assessment

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Compound of Interest

Compound Name: (Rac)-Nebivolol-d2,15N

Cat. No.: B12376808

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This technical guide provides a comprehensive overview of the certificate of analysis, with a focus on isotopic purity, for **(Rac)-Nebivolol-d2,15N**. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document outlines the typical data presented in a Certificate of Analysis, details the experimental protocols for determining isotopic purity, and illustrates the signaling pathway of Nebivolol.

Certificate of Analysis

A Certificate of Analysis (CoA) for an isotopically labeled compound like **(Rac)-Nebivolol-d2,15N** provides critical data on its identity, purity, and quality. Below is a representative summary of the quantitative data typically found in a CoA, presented in a structured table for clarity.

Table 1: Representative Certificate of Analysis for **(Rac)-Nebivolol-d2,15N**

Parameter	Specification	Result
Identity		
Appearance	White to Off-White Solid	Conforms
¹ H-NMR	Conforms to Structure	Conforms
Mass Spectrum (ESI+)	Consistent with Structure	Conforms
Purity		
Chemical Purity (HPLC)	≥98.0%	99.5%
Isotopic Purity		
Isotopic Enrichment (d2)	≥95%	98.2%
Isotopic Enrichment (15N)	≥99%	99.6%
Deuterium Incorporation	Report	1.95 (d2)
Physical Properties		
Melting Point	Report	220-225 °C
Solubility	Report	Soluble in DMSO
Residual Solvents		
As per USP <467>	Report	Meets Requirements

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is a critical quality control step for isotopically labeled compounds. The two primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

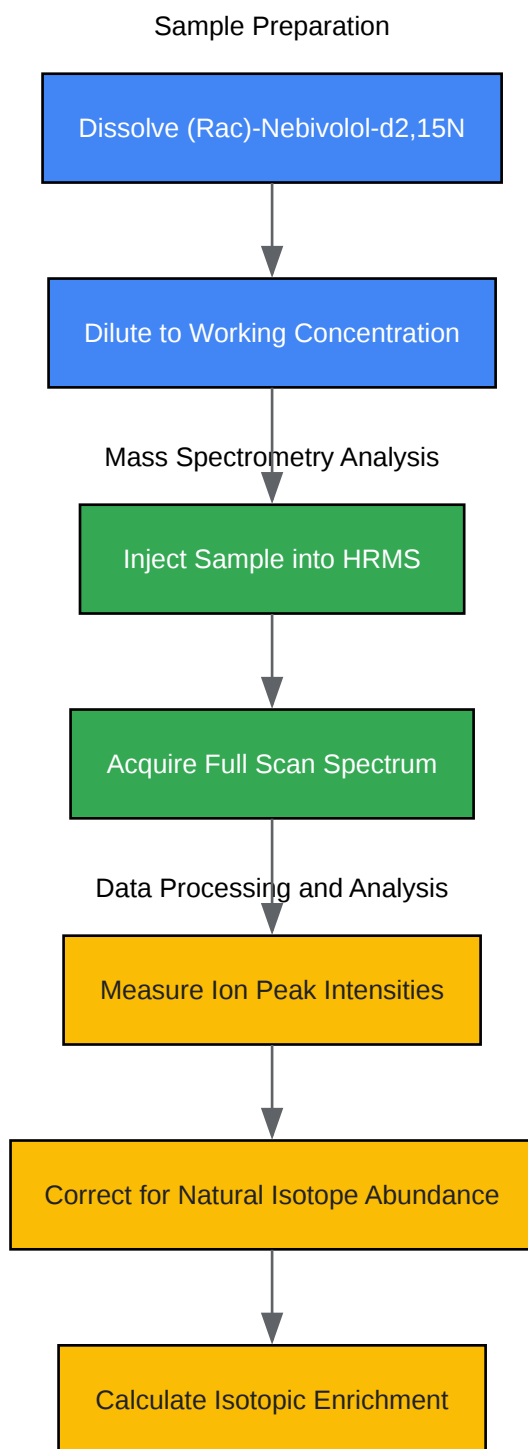
Mass Spectrometry (MS) for Isotopic Enrichment

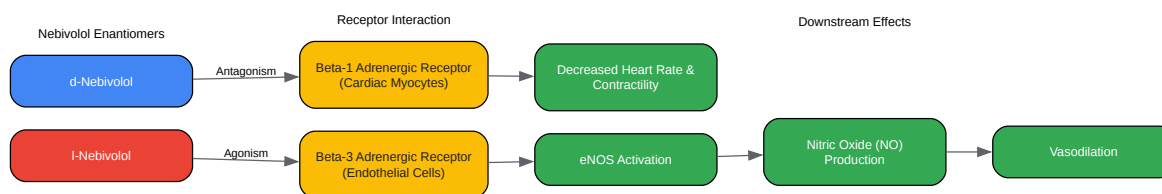
High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for quantifying the level of isotopic enrichment.[\[1\]](#)[\[2\]](#)

Methodology:

- **Sample Preparation:** A stock solution of **(Rac)-Nebivolol-d2,15N** is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[\[3\]](#)
- **Data Acquisition:** The sample is infused directly or injected via an LC system into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. A full scan mass spectrum is acquired over a relevant m/z range to encompass the unlabeled, partially labeled, and fully labeled species.
- **Data Analysis:**
 - The theoretical isotopic distribution for the unlabeled compound and the desired labeled compound (**(Rac)-Nebivolol-d2,15N**) is calculated.[\[4\]](#)
 - The relative intensities of the ion peaks corresponding to the different isotopic species in the experimental mass spectrum are measured.
 - Corrections are made for the natural abundance of isotopes (e.g., ^{13}C) to accurately determine the enrichment of the incorporated isotopes (^2H and ^{15}N).[\[5\]](#)
 - The isotopic purity is calculated as the percentage of the desired labeled species relative to all isotopic species of the compound.[\[6\]](#)

Workflow for Isotopic Purity Determination by Mass Spectrometry:





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